Carbocysteine lysine

Description

Properties

IUPAC Name |

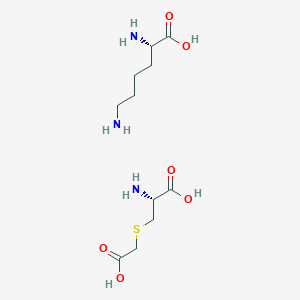

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGXGPWVLUSDSQ-RVZXSAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964336 | |

| Record name | S-(Carboxymethyl)cysteine--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49673-81-6 | |

| Record name | L-Lysine, compd. with S-(carboxymethyl)-L-cysteine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49673-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049673816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(Carboxymethyl)cysteine--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1Y95PXXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biochemical Properties of Carbocysteine Lysine Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocysteine (B602091) lysine (B10760008) salt (CLS), a derivative of the amino acid L-cysteine, is a mucoactive agent with a multifaceted pharmacological profile. While traditionally classified as a mucolytic, its therapeutic effects extend beyond the simple modulation of mucus viscosity. Emerging evidence has illuminated its significant antioxidant and anti-inflammatory properties, positioning it as a molecule of interest for the management of chronic respiratory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the biochemical properties of carbocysteine lysine salt, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visualizations of the underlying signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃N₃O₆S | [1] |

| Molecular Weight | 325.38 g/mol | [1] |

| CAS Number | 49673-81-6 | [1] |

Pharmacokinetics

This compound salt is readily absorbed after oral administration. The lysine salt enhances the solubility and absorption of the parent carbocysteine molecule. Upon absorption, the lysine is cleaved, releasing the active carbocysteine into circulation.

| Parameter | Value | Reference |

| Time to Peak Serum Concentration (Tmax) | 1 to 1.7 hours | [2] |

| Plasma Half-life (t½) | 1.33 hours | [2] |

| Bioavailability | Low (<10%) due to significant first-pass metabolism | [3] |

| Distribution | Penetrates lung tissue and respiratory mucus | |

| Elimination | Primarily renal | [3] |

Mechanism of Action

The therapeutic efficacy of this compound salt is attributed to a combination of mucoregulatory, antioxidant, and anti-inflammatory effects.

Mucoregulatory Activity

This compound salt normalizes the viscoelastic properties of mucus. It achieves this by restoring the balance between sialomucins and fucomucins, which are key glycoproteins influencing mucus viscosity.[4][5] This mucoregulatory action, rather than a direct mucolytic effect, facilitates improved mucociliary clearance.[2][5] Studies have shown that treatment with this compound salt leads to a significant reduction in mucus viscosity.[6][7]

Antioxidant Activity

This compound salt exhibits potent antioxidant properties by directly scavenging reactive oxygen species (ROS) and modulating endogenous antioxidant systems.

-

Direct Scavenging: It has been shown to be an effective scavenger of hypochlorous acid (HOCl) and hydroxyl radicals (•OH).[8]

-

Enzyme Modulation: In vitro studies have demonstrated that this compound salt can decrease the activity of xanthine (B1682287) oxidase, an enzyme that generates superoxide (B77818) radicals.[9][10] This is thought to occur by interfering with the conversion of xanthine dehydrogenase to xanthine oxidase.[9][11]

Anti-inflammatory Activity

This compound salt exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

-

Inhibition of Pro-inflammatory Cytokines: It has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in response to inflammatory stimuli like TNF-α.[11]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12][13] By suppressing the phosphorylation and nuclear translocation of key proteins in these pathways, this compound salt can downregulate the expression of inflammatory genes.[13]

Clinical Efficacy in COPD

Numerous clinical trials have investigated the efficacy of this compound salt in reducing the frequency of exacerbations in patients with COPD.

| Study | Dosage | Duration | Key Findings | Reference |

| PEACE Study | 1500 mg/day (carbocysteine) | 1 year | Reduced exacerbations by 0.43 per patient per year. | [14] |

| Paone et al. (2019) | 2.7 g/day | 1 year | Average number of exacerbations fell from 1.97 to 1.03. In patients with ≥2 exacerbations in the previous year, the rate was reduced from 69% to 33% (with inhaled steroids) and from 58% to 25% (without inhaled steroids). | [15][16] |

| Allegra et al. (1996) | 2.7 g/day | 6 months | The number of patients with at least one exacerbation was 29.6% in the treatment group compared to 45.9% in the placebo group. | [17] |

Experimental Protocols

Mucolytic Activity Assay (Viscometry)

This protocol is a general method for assessing the in vitro mucolytic activity of a compound using a viscometer.

Materials:

-

Porcine Gastric Mucin (PGM)

-

Tris-HCl buffer (pH 7.0)

-

This compound salt solutions of varying concentrations

-

Suspended level viscometer

-

Water bath maintained at 37°C

Procedure:

-

Prepare a 20% (w/v) solution of porcine gastric mucin in Tris-HCl buffer.

-

Incubate the mucin solution at 37°C for 30 minutes to allow for complete hydration.

-

Mix the mucin solution with equal volumes of the this compound salt test solutions (or buffer for control).

-

Incubate the mixtures at 37°C for 30 minutes.

-

Measure the viscosity of each sample using a suspended level viscometer at 37°C.

-

The mucolytic activity is determined by the percentage reduction in viscosity compared to the control.

Antioxidant Activity Assays

This assay measures DNA strand breaks as an indicator of oxidative damage.

Materials:

-

Cultured cells (e.g., human peripheral blood mononuclear cells)

-

Lysis solution (e.g., containing NaOH, EDTA)

-

SYBR Green or other DNA-intercalating dye

-

Fluorometric microplate reader

Procedure:

-

Expose cultured cells to an oxidizing agent in the presence or absence of this compound salt.

-

Lyse the cells under alkaline conditions to denature the DNA.

-

The extent of DNA unwinding is proportional to the number of strand breaks.

-

Neutralize the solution and add a fluorescent dye that intercalates with double-stranded DNA.

-

The fluorescence intensity is measured, with a decrease in fluorescence indicating more DNA unwinding and thus more oxidative damage.

-

The protective effect of this compound salt is quantified by the preservation of double-stranded DNA.

This spectrophotometric assay quantifies superoxide production.

Materials:

-

Xanthine

-

Xanthine Oxidase

-

Cytochrome c from horse heart

-

Phosphate (B84403) buffer (pH 7.8)

-

Superoxide dismutase (SOD) as a positive control

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and cytochrome c.

-

Add the test compound (this compound salt) at various concentrations.

-

Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals.

-

Superoxide radicals reduce cytochrome c, which can be monitored by the increase in absorbance at 550 nm.

-

The scavenging activity of this compound salt is determined by its ability to inhibit the reduction of cytochrome c.

-

A parallel experiment with SOD is performed to confirm that the reduction of cytochrome c is indeed due to superoxide.

This assay measures the direct inhibitory effect on xanthine oxidase.

Materials:

-

Xanthine Oxidase

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Spectrophotometer

Procedure:

-

Pre-incubate xanthine oxidase with various concentrations of this compound salt in a 96-well plate.[18]

-

Initiate the reaction by adding the substrate, xanthine.[18]

-

The formation of uric acid is measured by the increase in absorbance at 295 nm over time.[18]

-

The inhibitory activity of this compound salt is calculated by comparing the rate of uric acid formation in the presence and absence of the compound.

Anti-inflammatory Activity Assays

This protocol measures the concentration of pro-inflammatory cytokines in cell culture supernatants.

Materials:

-

Human alveolar epithelial cells (e.g., A549)

-

TNF-α or other inflammatory stimulus

-

Commercially available ELISA kits for human IL-6 and IL-8

-

Microplate reader

Procedure:

-

Culture A549 cells to near confluence in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound salt for a specified time (e.g., 24 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a defined period.

-

Collect the cell culture supernatants.

-

Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

This technique is used to detect the activation of key signaling proteins.

Materials:

-

Cultured cells (e.g., A549)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phosphorylated and total NF-κB p65 and ERK1/2

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment

-

Western blotting apparatus

-

Chemiluminescence detection system

Procedure:

-

Treat cultured cells with an inflammatory stimulus in the presence or absence of this compound salt.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated forms of NF-κB p65 and ERK1/2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies against the total forms of the proteins to ensure equal loading.

-

Quantify the band intensities to determine the effect of this compound salt on protein phosphorylation.

Visualizations

Caption: Anti-inflammatory signaling pathways modulated by this compound Salt.

Caption: Experimental workflow for ELISA-based quantification of cytokines.

Conclusion

This compound salt is a pharmacologically active molecule with a well-defined profile that extends beyond its traditional role as a mucoregulator. Its antioxidant and anti-inflammatory properties, mediated through the scavenging of reactive oxygen species and the modulation of key inflammatory signaling pathways, provide a strong rationale for its use in the management of chronic inflammatory airway diseases like COPD. The quantitative data from clinical trials robustly support its efficacy in reducing exacerbation rates, a key therapeutic goal in this patient population. The detailed experimental protocols provided herein offer a guide for researchers to further investigate the biochemical and cellular effects of this multifaceted compound. Future research should continue to explore the full therapeutic potential of this compound salt, potentially in other inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. cellbiologics.com [cellbiologics.com]

- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effect of Carbocysteine on Exacerbations and Lung Function in Patients With Mild-to-Moderate Chronic Obstructive Pulmonary Disease: A Multicentre, Double-Blind, Randomized, Placebo-Controlled Trial | Archivos de Bronconeumología [archbronconeumol.org]

- 5. mdpi.com [mdpi.com]

- 6. Long-lasting effects on rheology and clearance of bronchial mucus after short-term administration of high doses of carbocysteine-lysine to patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. A prospective study of the effects of this compound salt on frequency of exacerbations in COPD patients treated with or without inhaled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. europeanreview.org [europeanreview.org]

- 17. Prevention of acute exacerbations of chronic obstructive bronchitis with this compound salt monohydrate: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Carbocysteine Lysine Salt: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of carbocysteine (B602091) lysine (B10760008) salt, a significant mucolytic and anti-inflammatory agent. The document details its discovery and development timeline, outlines key synthesis methodologies with comparative data, and elucidates its molecular mechanisms of action through detailed signaling pathway diagrams.

Discovery and Development Timeline

The journey of carbocysteine lysine salt from a simple amino acid derivative to a widely used therapeutic agent spans several decades, marked by key scientific and developmental milestones.

-

1930s: The parent molecule, S-carboxymethylcysteine (carbocysteine), is first synthesized.

-

1960s: Carbocysteine becomes commercially available for use as a mucoregulator in the management of respiratory diseases.[1]

-

Late 1980s: The Italian pharmaceutical company Dompe Farmaceutici S.p.A. develops the lysine salt of carbocysteine, aiming to improve its physicochemical and pharmacokinetic properties.[2]

-

1991: Dompe Farmaceutici files a key patent for S-carboxymethylcysteine lysine salt monohydrate and its preparation process.

-

1993: The European Patent EP0546272A1 is granted to Dompe Farmaceutici, solidifying their pioneering role in the development of this compound.[3]

-

2010s: Further advancements in synthesis are marked by the filing of several patents by other companies, detailing alternative and potentially more efficient manufacturing processes, including methods utilizing ion exchange resins and spray drying.[4][5][6]

Synthesis of this compound Salt

The synthesis of this compound salt primarily involves an acid-base reaction between S-carboxymethyl-L-cysteine and L-lysine. Various methods have been developed to optimize this process in terms of yield, purity, and industrial scalability.

Experimental Protocols

Several patented methods for the synthesis of this compound salt are summarized below:

Method 1: Ethanol (B145695) Crystallization (Dompe Farmaceutici S.p.A.)

This method involves the reaction of L(R)-S-carboxymethylcysteine with an aqueous solution of L(S)-lysine. The resulting salt solution is then treated with ethanol to induce crystallization.

-

Reaction: L(R)-S-carboxymethylcysteine is dissolved in an aqueous solution of L(S)-lysine at room temperature with stirring.

-

Purification: The solution is decolorized with active charcoal and filtered.

-

Crystallization: The filtrate is diluted with ethanol (typically 5 volumes), and the mixture is stirred at room temperature overnight to facilitate the crystallization of the monohydrate salt.

-

Isolation: The crystalline product is collected by filtration and dried.

Method 2: Spray Drying

This technique offers a rapid and continuous method for producing a powdered form of the salt directly from the reaction solution, avoiding the need for a separate crystallization step.

-

Salt Formation: Carbocysteine is mixed with an aqueous solution of L-lysine (e.g., 30% concentration) and stirred at a controlled temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to form the salt solution.

-

Spray Drying: The resulting solution is fed into a spray dryer. The process parameters, such as inlet and outlet air temperatures and atomization speed, are carefully controlled to obtain a dry powder with uniform particle size.

Method 3: Ion Exchange Resin

This method utilizes an ion exchange resin to facilitate the salt formation, which can help in purifying the product.

-

Column Preparation: Carboxymethyl cysteine is loaded onto an ion exchange column.

-

Salt Formation: An aqueous solution of L-lysine hydrochloride is then passed through the column. The resin facilitates the reaction between the two components to form the lysine salt.

-

Isolation: The resulting salt solution is collected, concentrated, and then crystallized to yield the final product.

Method 4: Bipolar Membrane Electrodialysis

A more recent and environmentally friendly approach that avoids the use of large quantities of organic solvents.

-

L-lysine Preparation: An L-lysine solution is obtained from L-lysine hydrochloride using a bipolar membrane electrodialysis device.

-

Reaction: The prepared L-lysine solution is then mixed with S-carboxymethyl-L-cysteine to form the salt.

-

Crystallization: The resulting solution is crystallized to obtain the final product.

Comparative Data on Synthesis Methods

| Parameter | Ethanol Crystallization (EP0546272A1) | Spray Drying (CN108715582A) | Ion Exchange Resin (CN102775334A) | Bipolar Membrane Electrodialysis (CN113087634B) |

| Starting Materials | L(R)-S-carboxymethylcysteine, L(S)-lysine aqueous solution | Carbocysteine, L-lysine aqueous solution | Carboxymethyl cysteine, L-lysine hydrochloride | S-carboxymethyl-L-cysteine, L-lysine hydrochloride |

| Key Process Step | Ethanol-induced crystallization | Spray drying | Ion exchange chromatography | Bipolar membrane electrodialysis |

| Reaction Temperature | Room temperature | 25 - 30°C | Not specified | Not specified |

| Reaction Time | Not specified (stirring overnight for crystallization) | 2 hours | Not specified | Not specified |

| Reported Yield | ~90% | Up to 98%[6] | 87.3%[4] | >93%[4] |

| Reported Purity (HPLC) | 99.5% | Up to 99.9% (consistent with raw material)[7] | High purity mentioned | Not specified |

| Key Advantages | Established method | High yield, no organic solvents, uniform particles | Potential for high purity | Environmentally friendly, reduced waste |

| Key Disadvantages | Use of large volumes of organic solvent | Requires specialized equipment | Potentially more complex process | Requires specialized equipment |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₅N₃O₇S (monohydrate)[2] |

| Molecular Weight | 343.40 g/mol (monohydrate)[2] |

| Appearance | White to slightly yellow crystalline solid |

| Melting Point | ~177 °C[8] |

| Solubility | Soluble in water |

Mechanism of Action: Signaling Pathways

This compound salt exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving anti-inflammatory, antioxidant, and mucoregulatory pathways.

Anti-inflammatory Pathway

Carbocysteine has been shown to suppress inflammation by inhibiting the NF-κB and ERK1/2 MAPK signaling pathways.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-8.

Caption: Carbocysteine's anti-inflammatory mechanism.

Antioxidant Pathway

The antioxidant properties of carbocysteine contribute significantly to its therapeutic effect. It acts as a scavenger of reactive oxygen species (ROS) and is thought to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Caption: Carbocysteine's antioxidant mechanism via Nrf2.

Inhibition of Bacterial Adhesion

Carbocysteine can reduce the adherence of pathogenic bacteria to respiratory epithelial cells, a critical step in the initiation of infection. This is achieved by modulating the composition of mucus and potentially by downregulating the expression of cellular adhesion molecules that act as bacterial receptors.[9][10]

Caption: Inhibition of bacterial adhesion by carbocysteine.

Interaction with CFTR Channel

This compound salt has been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, which is crucial for maintaining hydration of the airway surface liquid. Studies suggest that this activation is mostly indirect, rather than a direct interaction with the channel itself.[1]

Caption: Indirect activation of the CFTR channel.

Conclusion

This compound salt represents a significant advancement in the treatment of respiratory diseases characterized by abnormal mucus production and inflammation. Its development from the parent carbocysteine molecule has led to a therapeutic agent with a well-defined multi-modal mechanism of action. The synthesis of this compound salt has evolved, with newer methods offering improved efficiency and environmental profiles. A thorough understanding of its synthesis, history, and complex pharmacological actions is essential for researchers and clinicians working to further refine and expand its therapeutic applications.

References

- 1. S-carbocysteine-lysine salt monohydrate and cAMP cause non-additive activation of the cystic fibrosis transmembrane regulator channel in human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound monohydrate | C11H25N3O7S | CID 71587532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113087634B - Preparation method of L-lysine-S-carboxymethyl-L-cysteine salt - Google Patents [patents.google.com]

- 5. CN102775334B - L-lysine-S-carboxymethyl-L-cysteine salt production process - Google Patents [patents.google.com]

- 6. CN108715582A - A kind of preparation method of lysine carbocisteine - Google Patents [patents.google.com]

- 7. Preparation method of lysine carbocisteine - Eureka | Patsnap [eureka.patsnap.com]

- 8. moehs.com [moehs.com]

- 9. researchgate.net [researchgate.net]

- 10. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Carbocysteine Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of carbocysteine (B602091) lysine (B10760008) salt. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Carbocysteine, in its lysine salt form, is a well-established mucoactive agent. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and developing new formulations. This guide synthesizes available data to present a clear picture of its absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability from various dosage forms.

Pharmacokinetic Profile

Carbocysteine lysine salt is readily absorbed orally. Upon absorption, the lysine moiety is cleaved, releasing the active compound, S-carboxymethyl-L-cysteine (SCMC).[1][2] The pharmacokinetic properties of carbocysteine are characterized by rapid absorption and a relatively short half-life.

Absorption

Following oral administration, carbocysteine is rapidly absorbed from the gastrointestinal tract.[3][4] Peak serum concentrations (Cmax) are typically reached within 1 to 2 hours.[2][4] The lysine salt was developed to enhance solubility and absorption.[5]

Distribution

Carbocysteine distributes into various tissues, with a particular affinity for lung and bronchial secretions, which is relevant to its therapeutic effect.[3][6] The apparent volume of distribution has been reported to be approximately 60.4 liters.[5]

Metabolism

The metabolism of carbocysteine is complex and can vary among individuals, potentially due to genetic polymorphisms.[3][7] The primary metabolic pathways include acetylation, decarboxylation, and sulfoxidation, resulting in the formation of inactive metabolites.[3] A novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has also been identified.[8] It is generally accepted that sulfoxidation is a main metabolic pathway.[3]

Excretion

Carbocysteine and its metabolites are primarily eliminated through the kidneys.[5] A significant portion of the administered dose, estimated to be between 30% and 60%, is excreted unchanged in the urine.[3][5]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound salt and carbocysteine from various studies.

| Parameter | Value | Dosage Form & Strength | Subject Population | Source |

| Cmax | 11.2 mcg/mL | 2.7g this compound | Not Specified | [5] |

| 1.29 - 11.22 µg/ml | 500-1500 mg S-carboxymethyl-l-cysteine (multiple doses) | Not Specified | [9] | |

| 5.6 µg/mL | 1000 mg Carbocysteine Tablet (Test) | 20 Healthy Chinese Male Volunteers | ||

| 5.8 µg/mL | 1000 mg Carbocysteine Tablet (Reference) | 20 Healthy Chinese Male Volunteers | ||

| Tmax | 1.5 - 2 hrs | 2.7g this compound | Not Specified | [5] |

| 1 - 1.7 hours | Oral Carbocysteine | Not Specified | [2][3] | |

| 2.2 hr | 1000 mg Carbocysteine Tablet (Test) | 20 Healthy Chinese Male Volunteers | ||

| 2.3 hr | 1000 mg Carbocysteine Tablet (Reference) | 20 Healthy Chinese Male Volunteers | ||

| AUC | 43.3 mcg/ml/hr | 2.7g this compound | Not Specified | [5] |

| 20.1 ± 4.3 µg·hr/mL (AUC0-t) | 1000 mg Carbocysteine Tablet (Test) | 20 Healthy Chinese Male Volunteers | ||

| 21.4 ± 3.9 µg·hr/mL (AUC0-t) | 1000 mg Carbocysteine Tablet (Reference) | 20 Healthy Chinese Male Volunteers | ||

| 22.8 ± 4.5 µg·hr/mL (AUC0-∞) | 1000 mg Carbocysteine Tablet (Test) | 20 Healthy Chinese Male Volunteers | ||

| 23.9 ± 4.2 µg·hr/mL (AUC0-∞) | 1000 mg Carbocysteine Tablet (Reference) | 20 Healthy Chinese Male Volunteers | ||

| Half-life (t½) | ~1.5 hours | Not Specified | Not Specified | [5] |

| 1.33 hours | Oral Carbocysteine | Not Specified | [2] | |

| 1.5 ± 0.1 hr | 1000 mg Carbocysteine Tablet (Test) | 20 Healthy Chinese Male Volunteers | ||

| 1.5 ± 0.2 hr | 1000 mg Carbocysteine Tablet (Reference) | 20 Healthy Chinese Male Volunteers | ||

| Volume of Distribution (Vd) | 60.4 liters | Not Specified | Not Specified | [5] |

Bioavailability

Studies have shown that the bioavailability of carbocysteine does not significantly differ between various oral pharmaceutical formulations, such as tablets, syrups, capsules, and granules.[5][10][11] This suggests that these dosage forms can be used interchangeably without a significant impact on clinical efficacy. Bioequivalence studies comparing different tablet and capsule formulations have confirmed their therapeutic equivalence.[12][13][14]

Experimental Protocols

The determination of carbocysteine concentrations in biological matrices is essential for pharmacokinetic and bioavailability studies. Various analytical methods have been developed and validated for this purpose.

Bioanalytical Method: LC-MS/MS

A common and sensitive method for quantifying carbocysteine in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18]

4.1.1. Sample Preparation (Protein Precipitation)

-

An aliquot of 200 µL of a plasma sample is transferred to a 2-mL Eppendorf tube.[17]

-

25 µL of an internal standard solution (e.g., Rosiglitazone) is added and vortexed for 20-30 seconds.[17]

-

700 µL of methanol (B129727) is added to precipitate plasma proteins, followed by vortexing for 5 minutes.[17]

-

The sample is centrifuged at 15,000 rpm for 5 minutes at 10°C.[17]

-

250 µL of the supernatant is diluted with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v) and transferred to HPLC vials for analysis.[17]

4.1.2. Chromatographic Conditions

-

Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 µm.[17]

-

Mobile Phase: A mixture of methanol and 0.5% formic acid solution (40:60).[17]

-

Flow Rate: 500 µl/min.[17]

-

Injection Volume: 5 µl.[17]

-

Column Temperature: 40°C.[17]

4.1.3. Mass Spectrometric Detection

-

Ionization Mode: Positive Ion Mode.[17]

-

MRM Transitions:

Bioequivalence Study Design

A typical bioequivalence study for carbocysteine formulations follows an open-label, randomized, two-sequence, two-period crossover design.[19][12][13]

-

Subjects: Healthy adult volunteers.

-

Dosing: A single oral dose of the test and reference formulations are administered on separate occasions.

-

Washout Period: A washout period of at least one week separates the two treatment periods.[12][13]

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose).[12][13]

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

-

Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios of Cmax and AUC for the test and reference products against the standard acceptance range (e.g., 80-125%).

Visualizations

The following diagrams illustrate key processes related to the pharmacokinetics and analysis of this compound.

Caption: ADME pathway of this compound salt.

Caption: Workflow for a carbocysteine bioequivalence study.

Caption: Major metabolic pathways of carbocysteine.

References

- 1. This compound (49673-81-6) for sale [vulcanchem.com]

- 2. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pmcpa.org.uk [pmcpa.org.uk]

- 6. Pharmacokinetic behavior of S-carboxymethylcysteine-Lys in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-carboxymethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Re-evaluation of the metabolism of carbocisteine in a British white population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-Carboxymethyl-l-cysteine: a multiple dosing study using pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relative bioavailability of carbocysteine from three dosage forms, investigated in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The bioavailability and pharmacokinetics of two carbocysteine preparations after single and multiple dosing] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. A comparative bioavailability study of a generic capsule formulation containing carbocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jarcet.com [jarcet.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Multifaceted Anti-inflammatory Properties of Carbocysteine Lysine Salt: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Carbocysteine (B602091) lysine (B10760008) salt (S-CMC-Lys), a well-established mucoactive agent, has garnered significant attention for its potent anti-inflammatory and antioxidant properties, extending its therapeutic potential far beyond its initial application. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms of carbocysteine lysine salt, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanisms of Anti-inflammatory Action

This compound salt exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines, and mitigating oxidative stress.

1. Modulation of Inflammatory Signaling Pathways:

-

NF-κB Pathway: Carbocysteine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2] In vitro studies on human alveolar epithelial cells (A549) demonstrated that carbocysteine significantly decreased TNF-α-induced phosphorylation of the NF-κB p65 subunit and inhibited its nuclear translocation.[3] This inhibitory action on the NF-κB pathway leads to a downstream reduction in the production of various inflammatory mediators.[1][2]

-

MAPK/ERK1/2 Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), play a crucial role in inflammatory responses. Carbocysteine has been found to suppress the phosphorylation of ERK1/2 in response to inflammatory stimuli like TNF-α and hydrogen peroxide in A549 cells.[3][4][5] By inhibiting the ERK1/2 pathway, carbocysteine further dampens the inflammatory cascade.[2]

-

Nrf2 Pathway: Carbocysteine also demonstrates antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[6] Studies have shown that carbocysteine can induce the activation of Nrf2, leading to an enhanced cellular defense against oxidative stress, a critical component of chronic inflammation.[6][7]

2. Reduction of Pro-inflammatory Cytokines and Mediators:

This compound salt has been consistently shown to reduce the levels of several key pro-inflammatory cytokines. In various experimental models, it has demonstrated the ability to decrease the production of:

Furthermore, it has been observed to reduce the levels of other inflammatory mediators such as 8-isoprostane, a marker of oxidative stress.[8]

3. Antioxidant and Radical Scavenging Activity:

Beyond its influence on signaling pathways, this compound salt possesses direct antioxidant properties. It acts as a selective scavenger of reactive oxygen species (ROS), including hypochlorous acid (HOCl) and hydroxyl radicals (OH·).[10][11] This scavenging activity helps to protect cells and tissues from oxidative damage, which is a major contributor to the inflammatory process.[7][10] Studies have also indicated that carbocysteine can interfere with the conversion of xanthine (B1682287) dehydrogenase to the superoxide-producing xanthine oxidase.[7][12]

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vivo and in vitro studies on the anti-inflammatory effects of this compound salt.

Table 1: In Vivo Anti-inflammatory Effects of this compound Salt

| Experimental Model | Species | Treatment | Outcome Measure | Result | Reference |

| IL-1β-induced neutrophil infiltration | Rats | This compound salt (300 mg/kg, p.o.) | Neutrophil count in bronchoalveolar lavage (BAL) fluid | Significant reduction | [13] |

| Carrageenan-induced pleurisy | Rats | This compound salt (100-300 mg/kg, p.o.) | Pleural exudate volume and leukocyte recruitment | Dose-dependent inhibition | [13] |

| Cigarette smoke-induced airway inflammation | Guinea-pigs | This compound salt (300 mg/kg, p.o. or 30-100 mg/ml, aerosol) | Cell recruitment in BAL fluid | Reduction | [13] |

| Chronic Obstructive Pulmonary Disease (COPD) | Humans | This compound salt | Exhaled 8-isoprostane | Marked reduction | [8] |

| Chronic Obstructive Pulmonary Disease (COPD) | Humans | This compound salt | Exhaled Interleukin-6 | Marked reduction | [8] |

Table 2: In Vitro Anti-inflammatory Effects of Carbocysteine

| Cell Line | Stimulant | Treatment | Outcome Measure | Result | Reference |

| Human Tracheal Epithelial Cells | Respiratory Syncytial Virus (RSV) | Carbocysteine | IL-1β, IL-6, IL-8 production | Reduction | [1] |

| Human Alveolar Epithelial Cells (A549) | TNF-α (10 ng/mL) | Carbocysteine (10, 100, 1000 µmol/L) | IL-6 and IL-8 release | Dose-dependent suppression | [3] |

| Human Alveolar Epithelial Cells (A549) | TNF-α (10 ng/mL) | Carbocysteine | Phosphorylation of NF-κB p65 and ERK1/2 | Significant decrease | [3] |

| Human Alveolar Epithelial Cells (A549) | Hydrogen Peroxide (H₂O₂) | Carbocysteine | IL-6 and IL-8 levels | Decrease | [5] |

| Human Peripheral Blood Mononuclear Cells | - | This compound salt | IL-8 production | Significant reduction | [10] |

Experimental Protocols

1. In Vivo Model: Carrageenan-Induced Pleurisy in Rats

-

Objective: To evaluate the effect of this compound salt on acute inflammation.

-

Animals: Male Wistar rats.

-

Procedure:

-

Animals are pre-treated orally (p.o.) with this compound salt (100-300 mg/kg) or vehicle one hour before the inflammatory stimulus.

-

Pleurisy is induced by the intrapleural injection of 1% carrageenan solution.

-

Four hours after carrageenan injection, animals are sacrificed.

-

The pleural cavity is washed with saline, and the pleural exudate is collected.

-

The volume of the exudate is measured.

-

The number of leukocytes in the exudate is determined using a hemocytometer.

-

-

Reference: [13]

2. In Vitro Model: TNF-α-Induced Inflammation in A549 Cells

-

Objective: To investigate the effect of carbocysteine on the NF-κB and MAPK signaling pathways in human alveolar epithelial cells.

-

Cell Line: Human lung adenocarcinoma cell line A549.

-

Procedure:

-

A549 cells are cultured to confluence in appropriate media.

-

Cells are pre-treated with varying concentrations of carbocysteine (e.g., 10, 100, 1000 µmol/L) for 24 hours.

-

Cells are then stimulated with TNF-α (10 ng/mL) for a specified duration (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine release).

-

For cytokine analysis: Supernatants are collected, and the concentrations of IL-6 and IL-8 are measured by ELISA.

-

For signaling pathway analysis: Cell lysates are prepared, and the levels of total and phosphorylated NF-κB p65 and ERK1/2 are determined by Western blotting.

-

For nuclear translocation analysis: The localization of the p65 subunit is visualized by immunofluorescence microscopy.

-

-

Reference: [3]

Visualizations

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Salt.

Caption: Modulation of the MAPK/ERK1/2 Signaling Pathway by this compound Salt.

Caption: General Workflow for In Vivo Anti-inflammatory Studies.

Conclusion

The evidence strongly supports the role of this compound salt as a significant anti-inflammatory agent. Its ability to modulate critical signaling pathways such as NF-κB and MAPK/ERK1/2, coupled with its direct antioxidant effects, provides a robust mechanistic basis for its therapeutic benefits in inflammatory respiratory conditions. The presented quantitative data and experimental protocols offer a solid foundation for further research and development in this area. Future investigations could focus on elucidating the precise molecular interactions of carbocysteine with its targets and exploring its full therapeutic potential in a broader range of inflammatory diseases.

References

- 1. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Exhaled Interleukine-6 and 8-isoprostane in chronic obstructive pulmonary disease: effect of this compound salt monohydrate (SCMC-Lys) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. researchgate.net [researchgate.net]

- 11. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness. | Semantic Scholar [semanticscholar.org]

- 12. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effectiveness of this compound salt monohydrate on models of airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Profile of Carbocysteine Lysine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091) Lysine (B10760008) Monohydrate (CLS) is a well-established mucoactive agent, its therapeutic efficacy is increasingly being linked to its significant antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant activity of CLS, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the multifaceted therapeutic potential of carbocysteine lysine monohydrate.

Introduction

Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD).[1] this compound Monohydrate (CLS) has demonstrated potent antioxidant effects, contributing to its therapeutic action by mitigating radical-induced damage to various lung structures.[1] This guide explores the mechanisms underlying these antioxidant properties, which include direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

Mechanisms of Antioxidant Activity

The antioxidant capacity of this compound Monohydrate is multifaceted, primarily attributed to its direct free radical scavenging capabilities and its influence on key enzymatic and non-enzymatic antioxidant pathways.

Direct Radical Scavenging

CLS has been shown to be an effective scavenger of various reactive oxygen species. This activity is largely attributed to the reactivity of its thioether group.[2][3]

-

Hydroxyl Radical (•OH) and Hypochlorous Acid (HOCl) Scavenging: Studies have demonstrated that CLS is a potent and selective scavenger of hydroxyl radicals and hypochlorous acid.[2][3] This action is crucial in protecting against the damaging effects of these potent oxidants, which can inactivate critical proteins like α1-antitrypsin.[2][3]

-

Superoxide (B77818) Anion (O₂⁻) Quenching: CLS has been observed to quench superoxide anions, mimicking the activity of superoxide dismutase (SOD).[4]

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, CLS enhances the cellular antioxidant defense network.

-

Glutathione (B108866) (GSH) System: CLS has been shown to stimulate the secretion of glutathione (GSH), a critical intracellular antioxidant, from respiratory epithelial cells.[5] This is thought to occur through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[5][6]

-

Inhibition of Xanthine (B1682287) Oxidase: In human lung endothelial cells, CLS has been found to decrease the activity of xanthine oxidase, an enzyme that generates superoxide radicals.[1][4] It is suggested that CLS interferes with the conversion of xanthine dehydrogenase to the superoxide-producing xanthine oxidase form.[1][4]

Nrf2 Signaling Pathway Activation

Recent evidence indicates that carbocysteine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

-

Mechanism of Activation: Carbocysteine induces the nuclear translocation of Nrf2 in macrophages.[4][7] This activation is mediated, at least in part, by the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7]

-

Downstream Effects: Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression.[4] These genes include those encoding for the heavy and light subunits of γ-glutamylcysteine synthetase (the rate-limiting enzyme in glutathione synthesis) and heme oxygenase-1 (HO-1).[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro studies on the antioxidant activity of this compound Monohydrate.

| Parameter | System | Concentration of CLS | Effect | Comparison | Reference |

| DNA Damage Protection | Human lymphocytes exposed to COPD-BAL | 1.5-30 mM | Reduced DNA damage | More effective than N-acetylcysteine (NAC) | [1][4] |

| Clastogenic Activity Quenching | Ultrasound-treated human serum | 2.5 mM | Quenched clastogenic activity | NAC effective starting at 5 mM | [1][4] |

| Xanthine Oxidase Activity | Elastase-challenged human lung endothelial cells | 0.16 mM | Decreased xanthine oxidase activity | CLS was effective at a lower concentration than GSH (0.65 mM) | [1][4] |

| Hydroxyl Radical Scavenging | Cell-free system | Not specified | Effective scavenger | Comparable to Glutathione (GSH) | [3] |

| Hypochlorous Acid Scavenging | Cell-free system | Not specified | Effective scavenger | Comparable to Glutathione (GSH) | [3] |

| IL-8 Production | Stimulated human peripheral blood mononuclear cells | Not specified | Significantly reduced | - | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fluorometric Analysis of DNA Unwinding (FADU)

This assay is used to quantify DNA strand breaks.

-

Principle: The rate of alkaline unwinding of DNA is proportional to the number of strand breaks. The amount of double-stranded DNA remaining after a defined period of alkaline denaturation is quantified using a fluorescent dye that preferentially binds to double-stranded DNA.

-

Protocol Outline:

-

Cell Lysis: Cells are lysed in a high-salt buffer containing a detergent to release the DNA.

-

Alkaline Unwinding: The cell lysate is mixed with an alkaline solution (e.g., 0.15 M NaOH) to a final pH of 12.1 and incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 20°C) to allow for DNA unwinding to occur from the sites of strand breaks.

-

Neutralization and Staining: The alkaline solution is neutralized, and a fluorescent dye such as Hoechst 33258 is added.

-

Fluorescence Measurement: The fluorescence is measured using a fluorometer. The amount of fluorescence is proportional to the amount of double-stranded DNA remaining.

-

Data Analysis: The extent of DNA damage is calculated by comparing the fluorescence of the treated samples to that of untreated controls.

-

Cytochrome c Reduction Assay

This spectrophotometric assay is used to measure superoxide anion production.

-

Principle: Superoxide anions can reduce the oxidized form of cytochrome c, leading to an increase in absorbance at 550 nm.

-

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing cytochrome c (e.g., 10⁻⁴ M), xanthine (e.g., 10⁻⁴ M) as a substrate for xanthine oxidase, and a suitable buffer (e.g., Tris-HCl).

-

Sample Addition: The sample containing the source of superoxide anions (e.g., COPD-BAL, cell supernatants) and the test compound (CLS) are added to the reaction mixture.

-

Spectrophotometric Measurement: The absorbance at 550 nm is monitored over time (e.g., 20 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: The rate of cytochrome c reduction is calculated from the linear portion of the absorbance versus time curve. The inhibitory effect of CLS is determined by comparing the rate of reduction in the presence and absence of the compound.

-

Xanthine Oxidase Activity Assay

This assay measures the activity of xanthine oxidase, a source of superoxide radicals.

-

Principle: Xanthine oxidase catalyzes the oxidation of xanthine or hypoxanthine (B114508) to uric acid, with the concomitant production of superoxide and hydrogen peroxide. The activity can be measured by monitoring the formation of uric acid (absorbance at 293 nm) or by a coupled enzyme assay that detects hydrogen peroxide.

-

Protocol Outline (Coupled Enzyme Assay):

-

Reaction Mixture: A reaction mixture is prepared containing a substrate for xanthine oxidase (e.g., xanthine or hypoxanthine) and a detection system for hydrogen peroxide (e.g., a fluorescent probe like OxiRed in the presence of horseradish peroxidase).

-

Sample Addition: The cell or tissue extract containing xanthine oxidase and the test compound (CLS) are added to the reaction mixture.

-

Incubation: The reaction is incubated for a specific time at a controlled temperature.

-

Signal Detection: The colorimetric (at ~570 nm) or fluorometric (Ex/Em = 535/587 nm) signal is measured.

-

Data Analysis: The xanthine oxidase activity is proportional to the signal generated and is calculated based on a standard curve. The inhibitory effect of CLS is determined by comparing the activity in its presence and absence.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Direct radical scavenging action of this compound Monohydrate.

Caption: Carbocysteine-mediated activation of the Nrf2 signaling pathway.

Caption: Experimental workflow for the Fluorometric Analysis of DNA Unwinding (FADU) assay.

Conclusion

This compound Monohydrate exhibits a robust and clinically relevant antioxidant profile. Its ability to directly scavenge harmful reactive oxygen species, coupled with its capacity to enhance endogenous antioxidant defenses through mechanisms such as the activation of the Nrf2 pathway, underscores its therapeutic potential beyond its established mucoactive properties. The experimental protocols and data presented in this guide provide a solid foundation for further research into the antioxidant applications of CLS in various disease models, particularly those with an underlying inflammatory and oxidative stress component.

References

- 1. FADU assay [bio-protocol.org]

- 2. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. tribioscience.com [tribioscience.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbocysteine Lysine Salt: A Deep Dive into its Free Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocysteine (B602091) Lysine (B10760008) Salt (CLS), a well-established mucoactive agent, is gaining significant attention for its potent antioxidant and free radical scavenging properties.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms and experimental evidence supporting the role of CLS in mitigating oxidative stress, a key pathological factor in numerous respiratory and inflammatory diseases.[4][5] The document delves into the core mechanisms of action, detailed experimental protocols from key studies, and quantitative data on its efficacy, presenting a valuable resource for researchers and professionals in drug development.

Mechanism of Action: A Dual Approach to Combating Oxidative Stress

Carbocysteine Lysine Salt exhibits its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant pathways.

1. Direct Free Radical Scavenging:

CLS has been demonstrated to be an effective scavenger of highly damaging free radicals.[6][7] Unlike N-acetylcysteine (NAC), which possesses a free thiol group, carbocysteine's activity stems from its thioether group.[2] This group can be oxidized by ROS, effectively neutralizing them.[2] Studies have shown that CLS is a selective scavenger of potent oxidants such as hypochlorous acid (HOCl) and the hydroxyl radical (OH•).[6][7]

2. Modulation of Endogenous Antioxidant Systems:

Beyond direct scavenging, carbocysteine has been shown to influence cellular antioxidant machinery. One key mechanism is the inhibition of the conversion of xanthine (B1682287) dehydrogenase to the superoxide-producing xanthine oxidase.[1][2] This action reduces the endogenous production of superoxide (B77818) radicals. Furthermore, research suggests that carbocysteine can activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses, leading to the upregulation of protective enzymes like heme oxygenase-1.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound Salt and a typical experimental workflow for evaluating its antioxidant activity.

Quantitative Data on Antioxidant Efficacy

The following tables summarize the quantitative data from key in vitro studies, demonstrating the efficacy of this compound Salt in protecting against oxidative damage.

Table 1: Protection Against DNA Damage Induced by Free Radicals

| System | Free Radical Source | CLS Concentration | Comparator | Comparator Concentration | Outcome | Reference |

| Human Lymphocytes | COPD Bronchoalveolar Lavage (BAL) | 1.5 - 30 mM | - | - | Reduced DNA damage | [1] |

| Human Serum | Ultrasound | 2.5 mM | N-acetylcysteine (NAC) | 5 mM | Quenched clastogenic activity; CLS effective at a lower concentration than NAC.[1][8] | [1][8] |

Table 2: Scavenging of Superoxide Radicals

| System | Superoxide Source | CLS Concentration | Comparator | Comparator Concentration | Assay | Outcome | Reference |

| COPD Bronchoalveolar Lavage (BAL) | Endogenous production | 1.5 - 30 mM | - | - | Cytochrome c reduction | Dose-dependent reduction in superoxide.[2][8] | [2][8] |

| Human Lung Endothelial Cells | Elastase (0.3 IU/mL) | 0.16 mM | Glutathione (B108866) (GSH) | 0.65 mM | Cytochrome c reduction | CLS markedly decreased superoxide production, appearing more potent than GSH at the concentrations tested.[1][8] | [1][8] |

Table 3: Inhibition of Xanthine Oxidase Activity

| System | Inducer | CLS Concentration | Outcome | Reference |

| Human Lung Endothelial Cells | Elastase (0.3 IU/mL) | 0.16 mM | Decreased xanthine oxidase activity.[1][2] | [1][2] |

Detailed Experimental Protocols

This section provides a detailed breakdown of the methodologies employed in the cited studies to assess the antioxidant properties of this compound Salt.

1. Fluorometric Analysis of DNA Unwinding (FADU) for DNA Damage Assessment [1][8]

-

Objective: To quantify the level of DNA strand breaks as an indicator of oxidative damage.

-

Cell Type: Human lymphocytes from healthy donors.

-

Oxidative Challenge:

-

Bronchoalveolar lavage (BAL) fluid from patients with Chronic Obstructive Pulmonary Disease (COPD).

-

Human serum treated with ultrasound to generate free radicals.

-

-

Treatment: Samples were exposed to the oxidative challenge in the presence or absence of varying concentrations of CLS (1.5 - 30 mM for BAL; 1.5 and 2.5 mM for ultrasound-treated serum) or N-acetylcysteine (NAC) (4 and 5 mM).

-

Protocol:

-

Lymphocytes are exposed to the radical-producing systems with or without the antioxidant compounds.

-

The cells are then lysed under alkaline conditions, which causes the DNA to unwind. The rate of unwinding is proportional to the number of strand breaks.

-

A fluorescent dye that intercalates with double-stranded DNA is added.

-

The fluorescence is measured, with lower fluorescence indicating a greater degree of DNA unwinding and, therefore, more significant damage.

-

-

Data Expression: Results are typically expressed as a percentage of DNA damage relative to a control group.

2. Cytochrome c Reduction Assay for Superoxide Scavenging [1][8]

-

Objective: To measure the production of superoxide radicals.

-

Systems:

-

Supernatant from COPD BAL fluid.

-

Supernatant from cultured human lung endothelial cells challenged with elastase.

-

-

Treatment:

-

BAL fluid was incubated with or without CLS (1.5 - 30 mM).

-

Endothelial cells were incubated with elastase (0.3 IU/mL) in the presence or absence of CLS (0.16 mM) or glutathione (GSH) (0.65 mM).

-

-

Protocol:

-

Cytochrome c, which is reduced by superoxide radicals, is added to the sample.

-

The change in absorbance is monitored spectrophotometrically over time. The rate of increase in absorbance is proportional to the rate of superoxide production.

-

-

Data Expression: Data are expressed as micromoles (µM) of reduced cytochrome c per milligram of BAL protein.

3. Assessment of Xanthine Oxidase (XO) Content by SDS-PAGE [1][8]

-

Objective: To determine the effect of CLS on the levels of xanthine oxidase, a key enzyme in superoxide production.

-

Cell Type: Human endothelial cells cultured from the pulmonary artery.

-

Treatment: Cells were incubated with elastase (0.3 IU/mL) in the presence or absence of CLS (0.16 mM) or GSH (0.65 mM).

-

Protocol:

-

Cell homogenates are prepared.

-

Proteins from the homogenates are separated by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

-

The presence and amount of xanthine oxidase are determined, likely through Western blotting with a specific antibody against XO.

-

-

Data Analysis: The intensity of the band corresponding to xanthine oxidase is compared between different treatment groups.

Conclusion

The evidence strongly supports the role of this compound Salt as a multifaceted free radical scavenger. Its ability to directly neutralize harmful reactive oxygen species, coupled with its capacity to modulate endogenous antioxidant defense mechanisms, positions it as a compound of significant interest for therapeutic strategies aimed at mitigating oxidative stress-related pathologies. The provided data and protocols offer a solid foundation for further research and development in this promising area. The demonstrated efficacy of CLS in various in vitro models warrants further investigation into its clinical applications for diseases with an underlying oxidative stress component.

References

- 1. Antioxidant activity of this compound salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mucoactive drugs | European Respiratory Society [publications.ersnet.org]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] this compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs). | Semantic Scholar [semanticscholar.org]

- 7. This compound salt monohydrate (SCMC-LYS) is a selective scavenger of reactive oxygen intermediates (ROIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Effect of Carbocysteine Lysine on Sialomucins versus Fucomucins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbocysteine (B602091), a mucoregulatory agent, is widely recognized for its ability to normalize the viscoelastic properties of airway mucus. A key aspect of its mechanism of action is the modulation of mucin glycosylation, specifically the balance between sialomucins and fucomucins. This technical guide provides an in-depth analysis of the effects of carbocysteine lysine (B10760008) salt on these two critical mucin subtypes. While the literature consistently reports a "rebalancing" effect—an increase in the ratio of sialomucins to fucomucins—direct quantitative clinical data on this specific ratio is limited. This guide synthesizes the available preclinical and in vitro data, details the relevant experimental methodologies, and elucidates the proposed signaling pathways involved in carbocysteine's regulatory action on mucin glycosylation.

Introduction: The Role of Sialomucins and Fucomucins in Mucus Rheology

Mucins are high-molecular-weight glycoproteins that are the primary determinants of the viscoelastic properties of mucus. The terminal carbohydrate structures of mucin oligosaccharide chains play a crucial role in their function.

-

Sialomucins: These are mucins with terminal sialic acid residues. The negative charge of sialic acid contributes to electrostatic repulsion between mucin fibers, leading to a more hydrated and less viscous mucus, which is more easily cleared by ciliary action.[1][2]

-

Fucomucins: These mucins are rich in fucose residues. An increased proportion of fucomucins is associated with more viscous and tenacious mucus, characteristic of chronic respiratory diseases like chronic obstructive pulmonary disease (COPD).[3]

In pathological states, there is often an imbalance favoring the production of fucomucins, leading to mucus hypersecretion and impaired mucociliary clearance. Carbocysteine is believed to exert its mucoregulatory effect by correcting this imbalance.[4][5]

Quantitative Data on the Effects of Carbocysteine

Direct quantitative data from clinical trials measuring the precise ratio of sialomucins to fucomucins in sputum following carbocysteine treatment is scarce in recently published literature. However, preclinical and in vitro studies provide quantitative insights into the effects of carbocysteine on related parameters, such as the expression of major mucin genes and the activity of glycosylating enzymes.

Effect of Carbocysteine on Mucin Gene and Protein Expression

Studies in animal models of COPD have demonstrated that carbocysteine can modulate the expression of the major airway mucins, MUC5AC and MUC5B.

| Study Parameter | Model | Treatment | Key Findings | Reference |

| Muc5ac and Muc5b Protein Levels in BALF | COPD mouse model (LPS + cigarette smoke) | High-dose carbocysteine (225 mg/kg/d) | Significantly decreased the overproduction of Muc5b (p<0.01) and Muc5ac (p<0.001). | [6] |

| Muc5b/Muc5ac Ratio in BALF | COPD mouse model (LPS + cigarette smoke) | High-dose carbocysteine (225 mg/kg/d) | Significantly restored the Muc5b/Muc5ac ratio (p<0.001). | [6] |

| Muc5ac mRNA and Protein Expression | SO₂-exposed rats | Carbocysteine (250 mg/kg x2/day) | Inhibited the increase in Muc5ac mRNA and protein expression. | [7] |

Effect of Carbocysteine on Glycosyltransferase and Glycosidase Activity

Carbocysteine's effect on the sialomucin/fucomucin balance is attributed to its influence on the enzymes responsible for adding sialic acid and fucose to mucin chains.

| Enzyme Activity | Model | Treatment | Key Findings | Reference |

| Fucosidase, Sialidase, Fucosyltransferase, Sialyltransferase | SO₂-exposed rats | Carbocysteine (250 mg/kg x2/day) | Inhibited the SO₂-induced changes in the activities of all four enzymes. | [7] |

| hST3GallV, FUT3, C2/4GnT mRNA Expression | NCI-H292 cells (human airway carcinoma cell line) stimulated with TNF-α | Carbocysteine (100 µg/ml) | Inhibited the TNF-α-induced expression of these glycosyltransferase mRNAs. | [5] |

Proposed Signaling Pathway for Carbocysteine Action

Recent research suggests that carbocysteine's regulatory effect on mucin glycosylation is mediated through the inhibition of specific inflammatory signaling pathways. In human airway epithelial cells, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can induce the expression of glycosyltransferases that favor the production of highly fucosylated mucins, such as those containing the sialyl-Lewis x epitope.

Carbocysteine has been shown to interfere with this process by inhibiting the phosphatidylinositol-specific phospholipase C (PI-PLC) signaling pathway.[5] This inhibition leads to a downstream reduction in the expression of key fucosyltransferases and sialyltransferases involved in the synthesis of pro-inflammatory glycan structures.

Experimental Protocols

The following sections describe the methodologies for key experiments cited in the study of carbocysteine's effects on mucins.

Quantification of MUC5AC and MUC5B by ELISA

This protocol outlines a sandwich ELISA for the quantification of specific mucins in biological samples like bronchoalveolar lavage fluid (BALF) or sputum.

Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Carbocysteine? [synapse.patsnap.com]

- 3. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of carbocisteine on sialyl-Lewis x expression in an airway carcinoma cell line stimulated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Carbocysteine Lysine Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091), a mucolytic and antioxidant agent, is widely utilized in the management of respiratory conditions characterized by mucus hypersecretion. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of its lysine (B10760008) salt formulation. While the precise mechanisms of cellular entry are still under investigation, its structural similarity to amino acids suggests a role for amino acid transporters. Once intracellular, carbocysteine undergoes extensive metabolism primarily through acetylation, decarboxylation, and sulfoxidation, catalyzed by cytosolic enzymes. This guide details the current understanding of these processes, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways involved. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and respiratory medicine.

Introduction

Carbocysteine lysine salt is the muối of S-carboxymethyl-L-cysteine with lysine. Upon oral administration, the lysine salt dissociates, and the active compound, carbocysteine (S-carboxymethyl-L-cysteine), is readily absorbed.[1][2] Its therapeutic efficacy is attributed to its mucoregulatory, anti-inflammatory, and antioxidant properties.[1] A thorough understanding of its cellular uptake and metabolic fate is crucial for optimizing its therapeutic use and for the development of novel drug delivery strategies.

Cellular Uptake of Carbocysteine

The exact mechanism by which carbocysteine enters cells remains to be fully elucidated. However, as a derivative of the amino acid L-cysteine, it is hypothesized to be transported across the cell membrane by amino acid transporters. Several families of solute carriers (SLCs) are responsible for the transport of amino acids and their derivatives.[3][4] Potential candidates for carbocysteine uptake include members of the L-type amino acid transporter (LAT) and Alanine-Serine-Cysteine transporter (ASCT) families, which are known to transport neutral amino acids.[5][6][7][8] Further research is required to definitively identify the specific transporters involved in carbocysteine's cellular entry.

Metabolism of Carbocysteine